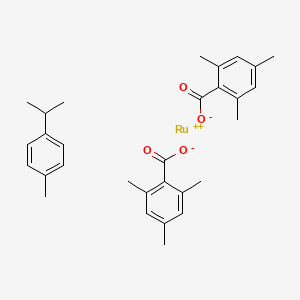

(对-伞花烃)双(间甲酚甲酸盐)钌(II)

描述

“(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” is a complex with the molecular formula C30H36O4Ru . It is a saturated 18-electron complex used as a starting material for the synthesis of organometallic complexes .

Synthesis Analysis

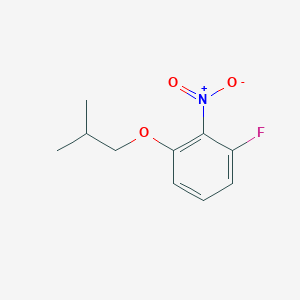

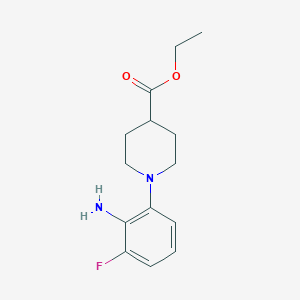

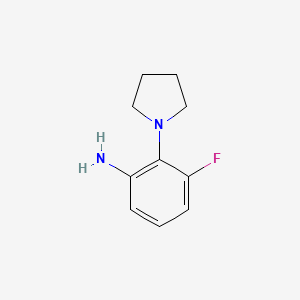

The synthesis of “(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” involves a mixture of [Ru(MesCO 2) 2 (p-cymene)] (15.0 mg, 0.027 mmol), K 2 CO 3 (1.04 mmol, 2.0 eq.), 2 (96.2 mg, 0.52 mmol) and 3 (282 mg, 1.43 mmol) in dioxane (2 mL). This mixture is stirred under N 2 for 20 h at 100 °C .Molecular Structure Analysis

The molecular structure of “(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” has been confirmed by NMR .Chemical Reactions Analysis

“(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” is used in the synthesis of organometallic complexes . It is also used in position-selective substitution reactions .Physical And Chemical Properties Analysis

“(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” is a solid substance with a light yellow to orange color . Its molecular weight is 561.68 .科学研究应用

Catalyst for C-H Activation

“(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” is used as a catalyst for the C-H activation at the meta-position of the directing group . This makes it valuable in organic synthesis, particularly in reactions that require selective substitution .

Transition Metal Compound

As a ruthenium compound, “(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” falls under the category of transition metal compounds . These compounds are often used in research and industrial applications due to their unique electronic and magnetic properties.

Inorganic Chemistry

In the field of inorganic chemistry, “(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” is studied for its interesting structure and bonding . Its properties can provide insights into the behavior of similar ruthenium complexes.

Anti-Cancer Research

“(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” shows promising results in anti-cancer research . It has demonstrated in vitro cytotoxicity against a prostate cancer cell line (LNCaP), with an IC50 of 6.4 μM . The complex shows anti-proliferative activity by the mitochondria-mediated intrinsic apoptotic pathway .

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Binding

Docking studies have shown that “(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” has high affinity towards vascular endothelial growth factor receptor 2 (VEGFR2) . This suggests potential applications in the treatment of diseases related to angiogenesis, such as cancer and age-related macular degeneration.

作用机制

Target of Action

The primary targets of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) are cancer cells, particularly those involved in vasculogenesis and angiogenesis . The compound has shown potential against topoisomerase-II and has demonstrated cytotoxicity against cancer .

Mode of Action

(p-Cymene)bis(mesitylcarboxylato)ruthenium(II) interacts with its targets by interfering with Fe metabolism . It also exhibits slow kinetics with different biological targets such as DNA and proteins . The reactivity and mechanistic pathways can be tuned by varying the bidentate ligands, arenes, and halides .

Biochemical Pathways

The compound affects the biochemical pathways related to cancer cell proliferation. It has been shown to impair mitochondrial function and reduce the cellular glutathione (GSH) pool . This ability to affect the GSH pool is thought to be the reason it retains activity in the presence of GSH despite the ability of GSH to degrade the complexes .

Pharmacokinetics

It’s known that the compound undergoes hydrolysis, with the extent of hydrolysis following the trend of halide substitution .

Result of Action

The result of the action of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) is the inhibition of cancer cell proliferation. The compound shows cytotoxicity in nature, with IC50 values less than 15 μM . It shows anti-proliferative activity by the mitochondria-mediated intrinsic apoptotic pathway .

Action Environment

The action of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) can be influenced by environmental factors such as the presence of glutathione (GSH). Despite the ability of GSH to degrade the complexes, the compound retains its activity due to its ability to impair mitochondrial function and reduce the cellular GSH pool .

安全和危害

“(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” should be stored in dry, refrigerated conditions, and should avoid contact with oxygen and moisture . It should be handled with personal protective equipment, including chemical protective glasses, gloves, and lab coats . This compound may produce toxic gases under high temperature, high pressure, or light conditions .

属性

IUPAC Name |

1-methyl-4-propan-2-ylbenzene;ruthenium(2+);2,4,6-trimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H12O2.C10H14.Ru/c2*1-6-4-7(2)9(10(11)12)8(3)5-6;1-8(2)10-6-4-9(3)5-7-10;/h2*4-5H,1-3H3,(H,11,12);4-8H,1-3H3;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLBXJJWXKYNIH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC(=C(C(=C1)C)C(=O)[O-])C.CC1=CC(=C(C(=C1)C)C(=O)[O-])C.[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O4Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

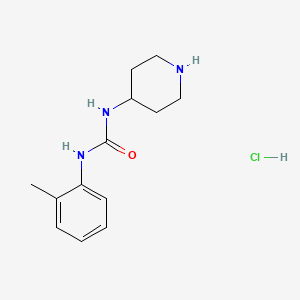

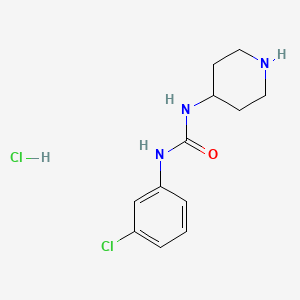

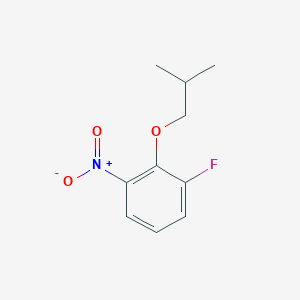

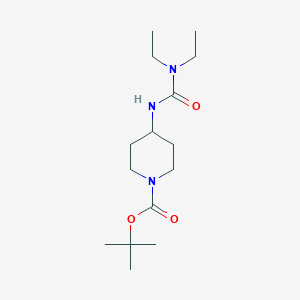

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid](/img/structure/B3027137.png)

![tert-Butyl 4-[3-(2-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027138.png)

![tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027148.png)